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Evobrutinib is a third-generation, highly selective covalent (irreversible) inhibitor of Bruton's tyrosine

kinase (BTK) [1]. It binds to BTK through both covalent and non-covalent interactions, effectively and

permanently inhibiting its activation [1].

Key technical characteristics from preclinical and clinical studies are summarized below:

Property Description

Inhibition Type Covalent, irreversible inhibitor [1]

Key Binding Site Cysteine 481 (Cys-481) residue in BTK's active site [2]

Selectivity High kinase specificity with minimal off-target effects [1]

CNS Penetrance Demonstrated ability to cross the blood-brain barrier [1] [3]

Cellular Functional
Impact

Inhibits B-cell activation, proliferation, and antibody release; reduces pro-

inflammatory microglial activation [1] [4]

Evidence of its biological activity includes:

Target Occupancy: In a phase I study, a single 75mg dose achieved very high BTK occupancy
(≥80%) in human peripheral blood mononuclear cells (PBMCs), which was sustained for up to 48
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hours [3].

Functional Effects: In vitro, Evobrutinib decreased memory B cell migration through human CNS
endothelial cell monolayers, suggesting a direct impact on pathogenic cell behavior [3].

Experimental Approaches for Characterizing BTK
Inhibitors

The specific biochemical IC50 for Evobrutinib was not found in the available data. However, the search

results describe established methodologies used in the field to characterize BTK inhibitors, which provides

context for how this data is generated.

Start: BTK Inhibitor Characterization

Biochemical Assay
(Z'-LYTE, Transcreener ADP Detection)

Cellular Target Engagement
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Measures target occupancy
and residence time in living cells

✓ Output: Cellular IC50 & Occupancy

Measures downstream effects
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Evaluates efficacy in
disease models (e.g., MS, stroke)
✓ Output: Disease-relevant readouts

Click to download full resolution via product page

Experimental Workflow for BTK Inhibitor Profiling

Biochemical Activity Assays

These assays measure the direct inhibition of the BTK enzyme itself.

Principle: Use recombinant human BTK enzyme to monitor the inhibition of its kinase activity towards
a substrate peptide [5].

Example Protocol (Transcreener):
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Reaction: Combine BTK enzyme, ATP, and a poly (Glu, Tyr) peptide substrate in an

appropriate buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂) [6].
Detection: Use a homogenous, antibody-based assay to detect ADP formation, a direct

product of the kinase reaction. This can be adapted for fluorescence intensity (FI), fluorescence
polarization (FP), or TR-FRET readouts in HTS-compatible formats [6].

Output: Biochemical IC50 - The concentration of inhibitor that reduces BTK enzymatic activity by
50% [6].

Cellular Target Engagement Assays

These assays confirm that the inhibitor engages its target within the complex environment of a living cell.

Principle:

BRET Assays: Utilize a bioluminescence resonance energy transfer (BRET) assay to
characterize intracellular BTK occupancy and residence time kinetics directly in living cells [7].

Occupancy via Flow Cytometry: Treat primary human B cells with the inhibitor, then measure
the inhibition of B-cell receptor (BCR)-induced signaling events, such as phosphorylation of

BTK itself (pBTK) or its substrate PLCγ, or the upregulation of surface activation markers like
CD69 [2] [5].

Output: Cellular IC50 and target occupancy percentage, which may differ from the biochemical IC50
due to cell permeability and metabolism [2].

Key Insights for Researchers

Based on the available information, here are the key takeaways for your research and development work:

Focus on Irreversible Inhibition: Evobrutinib's covalent mechanism results in sustained BTK
occupancy despite rapid plasma clearance, a key consideration for its dosing regimen and efficacy

[2].
Evaluate Both Peripheral and CNS Effects: Its confirmed CNS penetrance suggests that efficacy

assessments should include compartmentalized inflammation within the central nervous system,
relevant for progressive forms of MS [8] [1] [3].

Leverage Available Assay Platforms: Robust, commercially available assays (e.g., Transcreener,
BRET) are established for comprehensive inhibitor profiling, from high-throughput biochemical

screening to intracellular target engagement [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12016189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919935/
https://www.emdserono.com/us-en/company/news/press-releases/evobrutinib-is-first-and-only-btk-inhibitor-16-04-2021.html
https://mscanada.ca/evobrutinib
https://www.nature.com/articles/s41598-021-98255-7
https://bellbrooklabs.com/applications/btk-assay/?srsltid=AfmBOoq1AJkSKHpjBQF8z8yXSnDKc7cs5a_9p6xvA1EDaIKeLwCXXPvn
https://www.sciencedirect.com/science/article/pii/S2472555222065352
https://pmc.ncbi.nlm.nih.gov/articles/PMC12418445/
https://www.smolecule.com/products/b527651#evobrutinib-ic50-for-btk-inhibition
https://www.smolecule.com/products/b527651#evobrutinib-ic50-for-btk-inhibition
https://www.smolecule.com/products/b527651#evobrutinib-ic50-for-btk-inhibition
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527651?utm_src=pdf-bulk
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

